molecular formula C23H28N4O3S B2624874 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide CAS No. 886905-07-3

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide

Cat. No. B2624874
CAS RN: 886905-07-3
M. Wt: 440.56
InChI Key: XLHIEALXYNMDGD-UHFFFAOYSA-N
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Description

The compound contains a benzimidazole moiety, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . Benzimidazoles are known for their wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is amphoteric in nature, showing both acidic and basic properties, and is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The exact physical and chemical properties of the specific compound would depend on the specific substituents present.

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary greatly depending on their specific biological activity. For example, some benzimidazole derivatives are known to inhibit the enzyme cyclin-dependent kinase-8, which is involved in cell cycle regulation .

Future Directions

Benzimidazoles have been the focus of much research due to their wide range of biological activities, and new derivatives continue to be synthesized and evaluated for their potential as therapeutic agents . Future research will likely continue to explore the potential of benzimidazole derivatives in various areas of medicine.

properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S/c1-16(2)15-22(28)24-18-7-9-19(10-8-18)31(29,30)27-13-11-17(12-14-27)23-25-20-5-3-4-6-21(20)26-23/h3-10,16-17H,11-15H2,1-2H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHIEALXYNMDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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